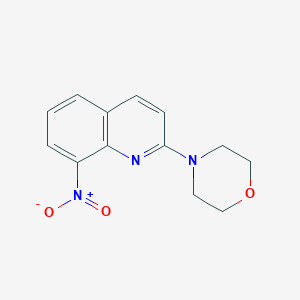

2-Morpholin-4-yl-8-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(8-nitroquinolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXCEZJOJIUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296303 | |

| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

292053-56-6 | |

| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292053-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of the novel compound, 2-Morpholin-4-yl-8-nitroquinoline. Quinoline derivatives are a significant class of heterocyclic compounds that are foundational in the development of therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a morpholine moiety and a nitro group to the quinoline scaffold is of considerable interest for potentially modulating its physicochemical properties and biological efficacy. This document provides detailed, step-by-step protocols for the synthesis via nucleophilic aromatic substitution, purification, and structural elucidation of the title compound using modern spectroscopic techniques. All quantitative data are presented in a structured format for clarity and ease of comparison.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[4][5][6] In this proposed synthesis, the commercially available 2-chloro-8-nitroquinoline serves as the electrophilic substrate, and morpholine acts as the nucleophile. The nitro group at the 8-position helps to activate the quinoline ring system for nucleophilic attack at the 2-position.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-8-nitroquinoline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) as a base.

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or ethanol (approximately 20-30 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (2-chloro-8-nitroquinoline) spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water (approx. 100 mL) to precipitate the crude product.

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

-

Drying and Yield Calculation: Dry the purified product in a vacuum oven. Record the final weight and calculate the percentage yield.

Characterization

The structural identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic methods.

Experimental Protocols: Characterization

-

Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexane).

-

Visualize the spots under UV light (254 nm).

-

Calculate the Rf value.

-

-

Melting Point:

-

Place a small amount of the dried, crystalline product into a capillary tube.

-

Determine the melting point range using a standard melting point apparatus.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-15 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the range of 4000-400 cm-1.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Presentation

The following table summarizes the predicted quantitative data for this compound based on the analysis of structurally similar compounds.

| Parameter | Predicted Value |

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 140 - 150 °C (Predicted range) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 3.95-3.85 (t, 4H, -O-CH₂-), 3.75-3.65 (t, 4H, -N-CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.5 (C2), 148.0 (C8a), 145.0 (C8), 138.0 (C4), 130.0 (C6), 125.0 (C5), 123.0 (C7), 118.0 (C4a), 110.0 (C3), 66.5 (-O-CH₂-), 45.0 (-N-CH₂-) |

| IR (ATR, cm⁻¹) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1590 (C=N stretch), 1520 & 1340 (Asymmetric & Symmetric NO₂ stretch), 1250 (Ar-N stretch), 1115 (C-O-C stretch) |

| Mass Spec (ESI+) | m/z: 260.10 [M+H]⁺ |

Visualization of Workflows

Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

Characterization Workflow

Caption: A standard workflow for the characterization of a new compound.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established nucleophilic aromatic substitution chemistry, which is expected to be efficient for this transformation. The detailed characterization protocols will allow for unambiguous confirmation of the structure and purity of the final compound. The successful synthesis of this and related novel quinoline derivatives could provide valuable candidates for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. Future work should focus on the in-vitro biological evaluation of this compound against various cell lines and microbial strains.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aromatic Nucleophilic Substitution [fishersci.se]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and potential biological activities of 2-Morpholin-4-yl-8-nitroquinoline. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide leverages data from structurally similar compounds, including positional isomers and related quinoline derivatives, to provide a well-rounded and informative resource. The document details probable synthetic routes, predicted physicochemical characteristics, and potential signaling pathways of interest for further investigation. All quantitative data is presented in structured tables, and conceptual workflows are visualized using diagrams to facilitate understanding.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a morpholine moiety can enhance the pharmacological profile of a molecule, often improving solubility and bioavailability. The nitro group, particularly on an aromatic ring, is a key pharmacophore in various therapeutic agents and can be a crucial element for certain biological activities.

This guide focuses on the specific, yet sparsely documented, compound this compound. Due to the scarcity of direct experimental data, this document compiles and analyzes information from closely related analogs to build a predictive profile of its characteristics.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 8-(Morpholin-4-yl)-5-nitroquinoline

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem CID: 2829612[1] |

| Molecular Weight | 259.26 g/mol | PubChem CID: 2829612[1] |

| XLogP3 | 1.8 | PubChem CID: 2829612[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 2829612[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 2829612[1] |

| Rotatable Bond Count | 1 | PubChem CID: 2829612[1] |

| Exact Mass | 259.09569129 Da | PubChem CID: 2829612[1] |

| Topological Polar Surface Area | 71.2 Ų | PubChem CID: 2829612[1] |

Table 2: Experimental Physicochemical Properties of Related Nitroquinoline Derivatives

| Compound | Melting Point (°C) | Solubility | Source |

| 8-Nitroquinoline | 91.5 | Slightly soluble in water; Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid. | PubChem CID: 11830[2] |

| 2-Methyl-8-nitroquinoline | 138 | Practically insoluble in water. | ChemicalBook CAS: 881-07-2[3] |

| 8-Hydroxy-5-nitroquinoline | 181-183 | Alcohol: very slightly soluble; Diethyl ether: very slightly soluble; Hot hydrochloric acid: freely soluble; Water: 1 g/950mL. | Sigma-Aldrich |

Based on these related compounds, it can be inferred that this compound is likely a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the morpholine group may slightly increase its polarity and potential for hydrogen bonding compared to simpler nitroquinolines.

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not documented in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-morpholinoquinoline derivatives. A likely approach would involve the nucleophilic substitution of a suitable leaving group at the 2-position of an 8-nitroquinoline core with morpholine.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This is a hypothetical pathway and would require experimental optimization.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Chloro-8-nitroquinoline

-

To a flask containing 8-Nitroquinolin-2(1H)-one, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Chloro-8-nitroquinoline.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

-

Dissolve 2-Chloro-8-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add an excess of morpholine to the solution. A base (e.g., potassium carbonate) may be added to scavenge the HCl formed during the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, the activities of related compounds suggest potential avenues for investigation, particularly in the area of oncology.

Several studies on substituted quinolines have demonstrated significant anticancer properties. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been shown to exhibit potent anticancer activity against the HepG2 cancer cell line. These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation[4].

Hypothesized Signaling Pathway in Cancer Cells

Based on the activity of related compounds, this compound could potentially interfere with cell cycle progression. A simplified, hypothetical signaling pathway is depicted below.

This proposed pathway suggests that this compound, upon entering a cancer cell, could inhibit a key protein (such as a cyclin-dependent kinase) involved in the cell cycle. This inhibition would disrupt the downstream signaling cascade that regulates cell cycle progression, leading to an arrest in the G0/G1 phase and ultimately inhibiting the uncontrolled proliferation of cancer cells. Further experimental validation is necessary to confirm this hypothesis.

Conclusion

This compound is a compound for which direct experimental data on physicochemical properties and biological activity is not currently available in the public domain. However, by analyzing structurally related compounds, we can predict its properties and propose viable synthetic routes. The available evidence from similar quinoline derivatives suggests that this compound is a promising candidate for further investigation, particularly for its potential anticancer activities. The information and proposed experimental workflows in this guide provide a solid foundation for researchers and drug development professionals to initiate studies on this novel chemical entity. Future work should focus on the synthesis, purification, and comprehensive characterization of this compound, followed by in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.

References

- 1. 8-(Morpholin-4-yl)-5-nitroquinoline | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-8-NITROQUINOLINE | 881-07-2 [m.chemicalbook.com]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of the synthetic compound 2-Morpholin-4-yl-8-nitroquinoline. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles and details established protocols for assessing the anticancer, antimicrobial, and anti-inflammatory potential of structurally related quinoline and morpholine derivatives. The presented experimental workflows, data tables derived from analogous compounds, and signaling pathway diagrams offer a foundational framework for initiating and conducting a thorough biological evaluation of this compound.

Introduction

Quinoline and morpholine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into molecules with a wide range of biological activities. The novel compound, this compound, combines these two pharmacophores, suggesting a potential for diverse therapeutic applications. This guide outlines the key experimental procedures to elucidate its biological profile, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of related nitroquinoline derivatives. A proposed two-step synthesis is outlined below.

Step 1: Synthesis of 8-nitroquinoline

The synthesis can commence with the Skraup reaction, a classic method for quinoline synthesis. This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The resulting 8-nitroquinoline can then undergo a nucleophilic aromatic substitution reaction with morpholine. The nitro group at position 8 activates the quinoline ring, facilitating the displacement of a suitable leaving group (if present) or direct addition of the morpholine nucleophile.

It is important to note that optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary to achieve a satisfactory yield of the final product.

Anticancer Activity Screening

The cytotoxic potential of this compound against various cancer cell lines is a primary area of investigation. Structurally similar 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant anticancer activity.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation

The results of the MTT assay should be summarized in a table, presenting the IC50 values for this compound against a panel of cancer cell lines. Data from analogous compounds are presented below for reference.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 | [1] |

| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 | [1] |

| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 | [1] |

Potential Signaling Pathways in Cancer

Quinoline derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is yet to be determined, potential pathways to investigate include the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell proliferation, survival, and apoptosis.

Caption: Putative anticancer signaling pathways modulated by this compound.

Antimicrobial Activity Screening

The quinoline core is present in many antibacterial and antifungal agents. Therefore, evaluating the antimicrobial properties of this compound is a critical step in its biological profiling.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Data Presentation

The antimicrobial activity data should be presented in a table listing the MIC values against a panel of pathogenic microorganisms. Representative data for analogous compounds are provided below.

| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |

| Morpholine derivative | S. aureus | 0.78 | [2] |

| Morpholine derivative | M. luteus | 16 | [3] |

| Morpholine derivative | E. coli | 29 | [3] |

| Morpholine derivative | C. albicans | 20 | [3] |

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Screening

Quinoline derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of COX-1 and COX-2

The cyclooxygenase (COX) enzymes are key mediators of inflammation. An in vitro assay can be used to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Procedure:

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the appropriate buffer, the test compound, and the COX enzyme (COX-1 or COX-2 in separate wells).

-

Pre-incubate the mixture to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection kit and a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Expected Data Presentation

The anti-inflammatory activity should be summarized in a table showing the IC50 values for COX-1 and COX-2 inhibition, allowing for an assessment of the compound's potency and selectivity. Data for related quinoline derivatives are shown for context.

| Compound Analogue | Assay | IC50 (µM) | Reference |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | β-glucuronidase release | 5.0 | [4] |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | Lysozyme release | 4.6 | [4] |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative | TNF-α formation | 2.3 | [4] |

Inflammatory Signaling Pathway

The anti-inflammatory effects of quinoline derivatives are often mediated by the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a foundational framework for the comprehensive biological activity screening of this compound. The detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the expected data presentation formats and potential signaling pathways, will enable researchers to efficiently evaluate the therapeutic potential of this novel compound. While the provided quantitative data is based on structurally related molecules, it serves as a valuable benchmark for future experimental investigations. Further studies are warranted to elucidate the specific mechanisms of action and to confirm the biological activities of this compound.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Overview

Absence of Publicly Available Data Precludes In-Depth Analysis

As of November 2025, a comprehensive spectroscopic analysis of 2-Morpholin-4-yl-8-nitroquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is not publicly available in scientific literature or chemical databases. Extensive searches for experimental data and synthesis protocols for this specific compound have not yielded the necessary information to construct a detailed technical guide as requested.

While spectroscopic data for related compounds, such as various morpholine-substituted quinolines and the precursor 8-nitroquinoline, are accessible, this information is not directly transferable to the target molecule. The precise substitution pattern of the morpholino and nitro groups on the quinoline ring significantly influences the chemical environment of each atom and functional group, resulting in a unique spectroscopic fingerprint. Therefore, data from isomers or derivatives cannot be used to accurately represent the spectroscopic characteristics of this compound.

To provide a framework for future research and to illustrate the expected analytical workflow, this document outlines the theoretical approach and the methodologies that would be employed for such a spectroscopic analysis.

Hypothetical Experimental Protocols

Should this compound be synthesized, the following standard protocols would be utilized for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integral values.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be obtained from the same sample solution. This would provide information on the chemical shifts of all unique carbon atoms in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) could be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Key vibrational bands expected would include those corresponding to C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the quinoline ring, N-O stretching of the nitro group, and C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), likely using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to determine the accurate mass of the molecular ion ([M+H]⁺). This would allow for the confirmation of the elemental composition of the synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation.

Data Presentation

The collected data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Expected ranges | Quinoline-H | |||

| Morpholino-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected ranges | Quinoline-C |

| Morpholino-C |

Table 3: Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected ranges | Ar-H stretch | |

| C=C, C=N stretch | ||

| NO₂ stretch | ||

| C-O-C stretch |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z (calculated) | m/z (found) | Assignment |

| [M+H]⁺ | Molecular Ion |

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

Caption: Workflow for the Spectroscopic Analysis.

This document serves as a template for the analysis of this compound. The successful synthesis and characterization of this compound would be a valuable contribution to the field, and the data generated would populate the frameworks presented herein. Researchers and drug development professionals are encouraged to pursue the synthesis and subsequent publication of the spectroscopic data for this novel compound.

Quantum Chemical Blueprint for 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

This technical whitepaper provides a comprehensive computational framework for the quantum chemical analysis of 2-Morpholin-4-yl-8-nitroquinoline, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for theoretical investigations into the molecule's structural, electronic, and spectroscopic properties. While specific experimental data for this exact compound is not publicly available, this guide outlines the necessary computational steps to generate such crucial data, paving the way for future research and development.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms in the molecule.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for geometry optimization due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), should be employed to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.

The optimization process should be performed without any symmetry constraints to allow for the discovery of the true global minimum on the potential energy surface. The convergence criteria for the optimization should be stringent, ensuring that the forces on each atom are negligible and the geometry is at a true stationary point.

Verification of the Optimized Structure

Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental characterization.

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential biological activity. Key electronic properties to investigate include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

These orbital energies can be calculated from the optimized geometry using the same DFT method. The spatial distribution of the HOMO and LUMO should be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

Data Presentation

All quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometrical Parameters (Placeholder Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.35 | N1-C1-C2 | 120.5 |

| C8-N2 | 1.47 | C7-C8-N2 | 118.9 |

| ... | ... | ... | ... |

Table 2: Calculated Electronic Properties (Placeholder Data)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.15 |

Experimental and Computational Protocols

While this guide focuses on the computational protocol, a comprehensive study would involve the synthesis and experimental characterization of this compound to validate the theoretical findings.

Synthesis Protocol (General Approach)

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A potential route could start from 2-chloro-8-nitroquinoline, which would be reacted with morpholine in the presence of a suitable base and solvent. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography. The structure of the synthesized compound would then be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Protocol Workflow

The following diagram illustrates the workflow for the proposed quantum chemical calculations.

Caption: Computational workflow for quantum chemical calculations.

Logical Relationships in Drug Discovery

The data generated from these quantum chemical calculations can be integrated into a larger drug discovery and development pipeline. The following diagram illustrates the logical relationship between computational chemistry and other key stages.

Caption: Logical relationships in the drug discovery process.

Conclusion

This technical guide provides a robust and detailed framework for conducting quantum chemical calculations on this compound. By following the outlined protocols, researchers can generate valuable theoretical data on the molecule's structural and electronic properties. This information is essential for understanding its fundamental characteristics and can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The integration of computational chemistry, as described, is a powerful strategy to accelerate the discovery and development of new chemical entities with potential therapeutic or material applications.

Methodological & Application

Application Notes and Protocols for 2-Morpholin-4-yl-8-nitroquinoline as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anticancer properties. The incorporation of a morpholine ring and a nitro group into the quinoline scaffold can modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity against cancer cells. This document provides a detailed overview of the potential anticancer applications of 2-Morpholin-4-yl-8-nitroquinoline and standardized protocols for its evaluation.

While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related 2-morpholinoquinoline and 8-nitroquinoline analogues to provide a framework for its investigation as a potential anticancer agent. Research on analogous compounds suggests that this compound may exert its anticancer effects through the induction of cell cycle arrest and apoptosis, potentially by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

Potential Mechanism of Action

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Various quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. It is hypothesized that this compound may act as an inhibitor of one or more key kinases in this pathway, such as PI3K, Akt, or mTOR. Inhibition of this cascade can lead to the induction of apoptosis and cell cycle arrest.

Data Presentation

The following tables summarize quantitative data from studies on analogous 2-morpholinoquinoline and 8-nitroquinoline derivatives, providing an expected range of activity for this compound.

Table 1: Cytotoxicity of Analogous 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells [3]

| Compound | IC50 (µM) |

| Analog 3c | 11.42 |

| Analog 3d | 8.50 |

| Analog 3e | 12.76 |

Table 2: Cell Cycle Analysis of HepG2 Cells Treated with Analogous 2-Morpholino-4-anilinoquinoline Derivatives [3]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 55.2 | 34.1 | 10.7 |

| Analog 3c (IC50) | 72.3 | 18.5 | 9.2 |

| Analog 3d (IC50) | 75.1 | 15.8 | 9.1 |

| Analog 3e (IC50) | 70.9 | 20.3 | 8.8 |

Table 3: Apoptosis and Necrosis in HepG2 Cells Treated with Analogous 2-Morpholino-4-anilinoquinoline Derivatives [3]

| Treatment | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |

| Control | 98.2 | 0.8 | 1.0 |

| Analog 3c (IC50) | 65.4 | 5.3 | 29.3 |

| Analog 3d (IC50) | 95.1 | 1.2 | 3.7 |

| Analog 3e (IC50) | 96.3 | 0.9 | 2.8 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

References

- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Morpholin-4-yl-8-nitroquinoline in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based fluorescent probes are integral to cellular imaging due to their versatile photophysical properties and sensitivity to the microenvironment. The hypothetical probe, 2-Morpholin-4-yl-8-nitroquinoline, incorporates a quinoline core, a morpholine substituent, and a nitro group. This unique combination suggests its potential as a specialized fluorescent probe for interrogating specific cellular processes. The morpholino group often confers lysosomotropic properties, while the nitro group can act as a fluorescence quencher that is sensitive to the reductive environment of the cell, particularly under hypoxic conditions. These application notes provide a comprehensive overview of the potential uses and detailed protocols for this compound in cell imaging.

Principle of Action

The fluorescence of the quinoline core is anticipated to be quenched by the electron-withdrawing nitro group at the 8-position through a photoinduced electron transfer (PET) mechanism. Upon reduction of the nitro group to an amine by cellular reductases (e.g., nitroreductases often upregulated in hypoxic tumor cells), the PET process is disrupted, leading to a significant enhancement of fluorescence. The morpholino group at the 2-position may influence the probe's solubility, cell permeability, and subcellular localization, potentially targeting acidic organelles like lysosomes.

Potential Applications

-

Hypoxia Detection in Cancer Cells: The probe could serve as a "turn-on" fluorescent sensor for cellular hypoxia, a critical factor in tumor progression and drug resistance.

-

Lysosomal Imaging: The morpholino moiety may facilitate the accumulation of the probe in lysosomes, allowing for the visualization of these organelles.

-

Enzyme Activity Assays: The probe's fluorescence activation could be used to monitor the activity of nitroreductase enzymes in various cell types.

-

Drug Screening: The probe could be employed in high-throughput screening assays to identify compounds that modulate cellular reductive capacity or lysosomal function.

Data Presentation

Table 1: Hypothetical Photophysical and Cellular Properties of this compound

| Property | Quenched State (Nitro) | Activated State (Amino) | Reference Compound Analogy |

| Excitation Max (λex) | ~380 nm | ~450 nm | Nitro-naphthalimide probes |

| Emission Max (λem) | Weak or no emission | ~520 nm (Green) | Amino-quinoline derivatives |

| Quantum Yield (Φ) | < 0.01 | > 0.3 | Nitroreductase-activated probes |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ | Quinoline-based fluorophores |

| Subcellular Localization | Cytoplasm/Lysosomes | Cytoplasm/Lysosomes | Morpholino-containing probes |

| Cell Permeability | Good | Good | Small molecule fluorescent probes |

| Cytotoxicity (IC50) | > 50 µM | > 50 µM | Common fluorescent probes |

Experimental Protocols

Protocol 1: Live Cell Imaging of Hypoxia

This protocol describes the use of this compound to visualize hypoxic conditions in live cancer cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI for excitation, FITC for emission)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

Induction of Hypoxia (Optional): To create a positive control, incubate one set of cells in a hypoxia chamber (1% O₂) or treat with a chemical inducer like CoCl₂ (100-200 µM) for 12-24 hours prior to imaging. Maintain a parallel set of cells under normoxic conditions (21% O₂).

-

Probe Loading: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

-

Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.

-

Excitation: ~450 nm

-

Emission: ~520 nm

-

-

Data Analysis: Compare the fluorescence intensity between normoxic and hypoxic cells. A significant increase in fluorescence in hypoxic cells indicates the reduction of the nitro group and activation of the probe.

Protocol 2: Lysosomal Co-localization Study

This protocol outlines the procedure to determine the subcellular localization of this compound, specifically its potential accumulation in lysosomes.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Live cells cultured on glass-bottom dishes

-

LysoTracker™ Red DND-99 (or other lysosomal marker)

-

Complete cell culture medium

-

PBS, pH 7.4

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes to 60-70% confluency.

-

Probe Loading: Incubate the cells with 5-10 µM this compound in complete medium for 30-60 minutes at 37°C.

-

Co-staining with Lysosomal Marker: During the last 15-30 minutes of the probe incubation, add LysoTracker™ Red to the medium at its recommended concentration (typically 50-75 nM).

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Imaging: Add fresh medium or PBS and image the cells using a confocal microscope.

-

This compound channel: Ex: ~450 nm, Em: ~520 nm

-

LysoTracker™ Red channel: Ex: ~577 nm, Em: ~590 nm

-

-

Analysis: Merge the images from both channels. Co-localization of the green fluorescence from the activated probe and the red fluorescence from LysoTracker™ Red will appear as yellow pixels, indicating the accumulation of the probe within the lysosomes. Calculate a Pearson's correlation coefficient for quantitative analysis of co-localization.

Visualizations

Caption: Experimental workflow for hypoxia detection.

Caption: Proposed mechanism of fluorescence activation.

Application Notes and Protocols for 2-Morpholin-4-yl-8-nitroquinoline in Cancer Cell Line Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms such as the inhibition of cell proliferation, induction of apoptosis, and interference with cell migration and angiogenesis. This document provides a detailed protocol for the in vitro treatment of cancer cell lines with 2-Morpholin-4-yl-8-nitroquinoline, a compound synthesized for its potential as an anticancer agent. The protocols outlined below are intended to guide researchers in evaluating the cytotoxic and mechanistic properties of this compound.

It is important to note that while many quinoline derivatives are being investigated as anticancer agents, 8-nitroquinoline has been reported to be carcinogenic in rats when administered orally.[1] Therefore, appropriate safety precautions should be taken when handling this compound and related compounds.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HepG2 | Hepatocellular Carcinoma | 10.1 |

| HCT116 | Colorectal Carcinoma | 9.2 |

Note: The IC50 values presented are hypothetical and should be determined experimentally for each specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete growth medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for another 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol describes the investigation of the effect of this compound on the expression levels of proteins involved in a hypothetical PI3K/Akt signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells in 6-well plates with this compound at the desired concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression levels of the target proteins.

-

Quantify the band intensities using densitometry software.

-

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

High-Throughput Screening Assays for 2-Morpholin-4-yl-8-nitroquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the high-throughput screening (HTS) of 2-Morpholin-4-yl-8-nitroquinoline derivatives. This class of compounds has shown significant potential in anticancer and antifungal drug discovery. The following sections provide detailed methodologies for relevant HTS assays, quantitative data from analogous compounds, and visual representations of implicated signaling pathways and experimental workflows.

Introduction to this compound Derivatives

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of a morpholine moiety at the 2-position and a nitro group at the 8-position of the quinoline scaffold can confer potent biological activities. These derivatives are of particular interest for their potential as anticancer and antifungal agents. High-throughput screening provides an efficient means to identify and characterize lead compounds from a library of these derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of analogous 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. This data provides a reference for the expected potency of similar quinoline derivatives.[1][2][3]

| Compound ID | Substitution on Anilino Ring | IC50 (µM) against HepG2 Cells |

| 3c | 4-Chloro | 11.42[1][2][3] |

| 3d | 4-Phenoxy | 8.50[1][2][3] |

| 3e | 3,4-Dichloro | 12.76[1][2][3] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

High-Throughput Screening Protocols

Three key HTS assays are detailed below to assess the anticancer and signaling pathway modulation activities of this compound derivatives.

Cell Viability HTS Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. It is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow:

Caption: CellTiter-Glo® HTS Workflow.

Protocol:

-

Cell Plating: Seed a human cancer cell line (e.g., HepG2) in a 384-well white, opaque-walled plate at a density of 2,500-5,000 cells per well in 50 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the cell plates, typically in a volume of 10 µL, to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 60 µL).

-

Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound using a suitable data analysis software. The quality of the assay can be assessed by calculating the Z'-factor.[4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5][6]

Fluorescence Polarization (FP) Assay for Kinase Inhibition

This biochemical assay is suitable for screening compounds that inhibit protein kinases, which are common targets in cancer therapy. The assay measures the change in polarization of fluorescently labeled ATP or a substrate peptide upon binding to the kinase.

Experimental Workflow:

Caption: Fluorescence Polarization Kinase Assay Workflow.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, the target kinase (e.g., PI3Kα), a fluorescently labeled tracer (e.g., a fluorescent ATP analog or a fluorescently labeled substrate peptide), and unlabeled ATP.

-

Compound Dispensing: Dispense the this compound derivatives at various concentrations into a 384-well, low-volume, black assay plate. Include positive (known inhibitor) and negative (vehicle) controls.

-

Kinase Addition: Add the kinase to all wells.

-

Reaction Initiation: Add a mixture of the fluorescent tracer and unlabeled ATP to all wells to start the kinase reaction. The final volume is typically 10-20 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed and reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase, as the fluorescent tracer is displaced from the enzyme. Calculate the percent inhibition for each compound and determine the IC50 values.

Luciferase Reporter Gene Assay for Signaling Pathway Modulation

This cell-based assay is used to investigate the effect of compounds on a specific signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest (e.g., NF-κB or AP-1 for the PI3K/Akt pathway).

Experimental Workflow:

Caption: Luciferase Reporter Gene Assay Workflow.

Protocol:

-

Cell Line Preparation: Use a cell line that has been stably or transiently transfected with a reporter construct containing a luciferase gene downstream of a response element for the pathway of interest (e.g., a serum response element for the PI3K/Akt/mTOR pathway).

-

Cell Plating: Seed the reporter cell line into 384-well white, opaque-walled plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the this compound derivatives at various concentrations.

-

Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

-

Cell Lysis and Luciferase Reaction: Add a luciferase assay reagent that lyses the cells and contains the luciferase substrate.

-

Measurement: Measure the luminescence produced using a plate reader.

-

Data Analysis: A change in luminescence compared to the vehicle control indicates modulation of the signaling pathway. Calculate the fold change in reporter activity and determine the EC50 or IC50 values for the compounds. For increased accuracy, a dual-luciferase reporter system can be used to normalize for transfection efficiency and cell number.[7][8]

Signaling Pathway Diagrams

Putative Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Several quinoline derivatives with anticancer activity have been shown to target the PI3K/Akt/mTOR signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[10]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Putative Antifungal Mechanism: Fungal Cell Wall and Membrane Disruption

8-hydroxyquinoline derivatives have been shown to exert their antifungal effects by damaging the fungal cell wall and compromising the integrity of the cytoplasmic membrane.[11]

Caption: Antifungal Mechanism of Action.

By employing these detailed protocols and understanding the potential mechanisms of action, researchers can effectively screen and identify promising this compound derivatives for further drug development.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. assay.dev [assay.dev]

- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Morpholin-4-yl-8-nitroquinoline in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-8-nitroquinoline is a synthetic small molecule featuring a quinoline core, a well-established scaffold in kinase inhibitor design, and a morpholine group, which is frequently incorporated to enhance potency and pharmacokinetic properties.[1] The presence of these key functional groups suggests its potential as a modulator of protein kinase activity, particularly within critical cellular signaling pathways implicated in cancer and other proliferative diseases. The PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, survival, and metabolism, is a prominent target for inhibitors containing morpholine and quinoline moieties.[2][3][4][5] Dysregulation of this pathway is a common event in human cancers, making its components attractive targets for therapeutic intervention.[6]

These application notes provide a comprehensive overview of the potential utility of this compound as a kinase inhibitor, with a focus on the PI3K/mTOR pathway. Detailed protocols for in vitro kinase inhibition assays are presented to enable researchers to evaluate its efficacy and selectivity.

Postulated Mechanism of Action

Based on the structural features of this compound, it is hypothesized to act as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR. The morpholine group is predicted to form crucial hydrogen bonds within the ATP-binding pocket of these kinases, a common interaction for many morpholine-containing inhibitors.[2][3] The quinoline core likely provides a rigid scaffold for optimal presentation of the morpholine moiety and may engage in additional hydrophobic or pi-stacking interactions within the active site, thereby contributing to the overall inhibitory potency.

Data Presentation: In Vitro Kinase Inhibition Profile

The following tables summarize representative data from in vitro kinase inhibition assays for this compound against key kinases in the PI3K/mTOR pathway.

Table 1: Inhibition of Class I PI3K Isoforms

| Kinase Isoform | IC50 (nM) |

| PI3Kα (p110α) | 35 |

| PI3Kβ (p110β) | 150 |

| PI3Kδ (p110δ) | 25 |

| PI3Kγ (p110γ) | 90 |

Table 2: Inhibition of mTOR Kinase

| Kinase | IC50 (nM) |

| mTOR | 50 |

Table 3: Selectivity Profile against a Panel of Related Kinases

| Kinase | % Inhibition at 1 µM |

| AKT1 | < 10% |

| PDK1 | < 15% |

| MEK1 | < 5% |

| ERK2 | < 5% |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific protein kinase using a radiometric assay format that measures the incorporation of radiolabeled phosphate into a substrate.[7][8]

Materials:

-

Purified recombinant kinase (e.g., PI3Kα, mTOR)

-

Kinase-specific substrate (e.g., purified protein or peptide)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[7]

-

[γ-³²P]ATP

-

4x LDS sample buffer

-

NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

-

Coomassie Protein Stain

-

Amersham Hyperfilm

Procedure:

-

Prepare a master mix containing the kinase assay buffer, the purified kinase, and the specific substrate.

-

Dispense the master mix into individual reaction tubes.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

-

Incubate the reactions for 30 minutes at 30°C with gentle agitation.

-

Terminate the reactions by adding 4x LDS sample buffer and heating at 95°C for 5 minutes.[9]

-

Separate the reaction products by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.[7]

-

Stain the gel with Coomassie Protein Stain to visualize total protein and ensure equal loading.

-

Dry the gel and expose it to Amersham Hyperfilm for autoradiography to detect the radiolabeled, phosphorylated substrate.

-

Quantify the band intensities using densitometry software.

-

Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Non-Radiometric - ADP-Glo™ Assay)